GSK340

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

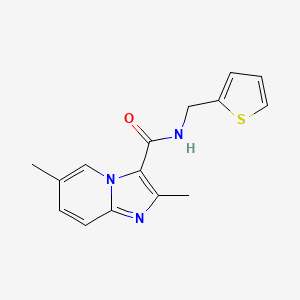

GSK340 is a BET inhibitor . BET inhibitors are a class of drugs that are being researched for their potential use in the treatment of various diseases, including cancer .

Molecular Structure Analysis

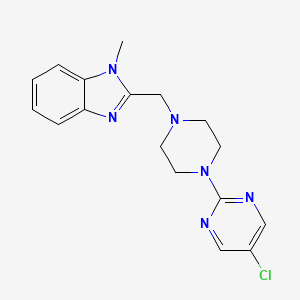

The molecular formula of GSK340 is C26H31N3O2 . The exact mass is 417.24 and the molecular weight is 417.553 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The specific chemical reactions involving GSK340 are not detailed in the search results. As a BET inhibitor, GSK340 likely interacts with bromodomains in proteins to exert its effects . The exact chemical reactions would depend on the biological context .Scientific Research Applications

Gene Set Enrichment Analysis (GSEA)

GSK340's relevance in scientific research is highlighted by its association with Gene Set Enrichment Analysis (GSEA). GSEA is a method used for interpreting genome-wide expression profiles. It focuses on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulations. This approach has provided insights into several cancer-related datasets, including leukemia and lung cancer, offering a more comprehensive understanding of genetic interactions and functions (Subramanian et al., 2005).

Graph Signal Processing (GSP)

In the field of Graph Signal Processing (GSP), GSK340 may play a significant role. GSP involves developing tools for processing data defined on irregular graph domains. It has applications in the analysis of biological data and other scientific domains, indicating the versatility of GSK340 in various research applications (Ortega et al., 2017).

Molecular Cloning and Expression

The molecular cloning and expression of Glycogen Synthase Kinase-3 (GSK-3), to which GSK340 is closely related, is a significant area of research. The study of GSK-3 has led to the identification of two classes of cDNA for this enzyme, termed GSK-3 alpha and GSK-3 beta. This research has implications for understanding cellular signal transduction and hormonal control of regulatory proteins (Woodgett, 1990).

Genome Sequence Analysis

The Genome Sequence Archive (GSA) is another relevant area where GSK340 might be applicable. The GSA is a data repository for archiving raw sequence data, supporting the management of huge sequence data. The involvement of GSK340 in such databases can significantly aid in genetic research and data analysis (Chen et al., 2021).

Gene Therapy Research

Gene therapy, particularly for ADA-SCID, where GSK340 might be implicated, represents a groundbreaking area of scientific research. The approval of ex vivo hematopoietic stem cell (HSC) gene therapy by the European Commission marks a significant milestone. This therapy involves modifying HSCs using a gamma-retroviral vector, which may be an area where GSK340 plays a role (Aiuti et al., 2017).

Multifunctional Role in Cellular Processes

GSK340 is closely related to Glycogen Synthase Kinase 3 (GSK-3), a multifunctional serine/threonine kinase. GSK-3 is involved in a wide range of cellular processes, from glycogen metabolism to cell cycle regulation and proliferation. Its regulation and activity have implications in understanding cellular responses and diseases like Alzheimer's and diabetes (Doble & Woodgett, 2003).

Mechanism of Action

Safety and Hazards

properties

CAS RN |

2222509-79-5 |

|---|---|

Molecular Formula |

C26H31N3O2 |

Molecular Weight |

417.553 |

IUPAC Name |

(S)-1-(2-cyclopropyl-4-(2-(hydroxymethyl)benzyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one |

InChI |

InChI=1S/C26H31N3O2/c1-18(31)29-24-9-8-21(19-10-12-27-13-11-19)14-25(24)28(16-26(29)20-6-7-20)15-22-4-2-3-5-23(22)17-30/h2-5,8-10,14,20,26-27,30H,6-7,11-13,15-17H2,1H3/t26-/m1/s1 |

InChI Key |

ARWMKZDWGIOCEU-AREMUKBSSA-N |

SMILES |

OCC1=CC=CC=C1CN2C[C@H](C3CC3)N(C(C)=O)C(C2=C4)=CC=C4C5=CCNCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

GSK340; GSK=340; GSK 340; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide](/img/structure/B607754.png)

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)

![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)